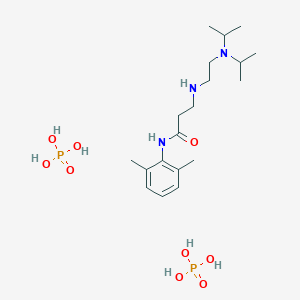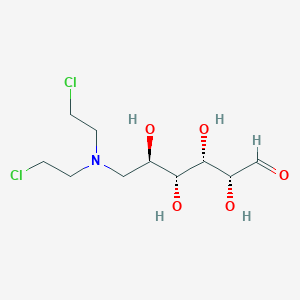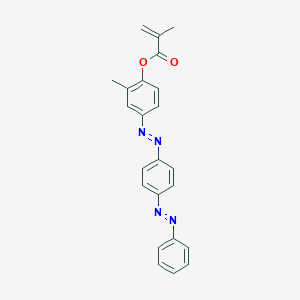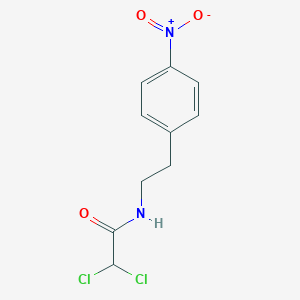
1-(4-Nitrophenyl)-2-dichloroacetamidoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-dichloroacetamidoethane, also known as NDAE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane involves the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This inhibition leads to the disruption of bacterial and fungal cell membranes, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of inflammatory diseases and conditions. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi. Additionally, it has been shown to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one limitation of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. Additionally, further research could be done to investigate the potential use of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in the treatment of cancer and neurodegenerative diseases. Finally, efforts could be made to improve the solubility of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in water, making it more versatile in lab experiments.
In conclusion, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in these areas could lead to the development of new treatments for various diseases and conditions.
Synthesemethoden
1-(4-Nitrophenyl)-2-dichloroacetamidoethane can be synthesized through a multistep process involving the reaction of 4-nitroaniline with ethyl chloroacetate, followed by the reaction of the resulting product with thionyl chloride and ethylenediamine. This process results in the formation of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
102904-25-6 |
|---|---|
Produktname |
1-(4-Nitrophenyl)-2-dichloroacetamidoethane |
Molekularformel |
C10H10Cl2N2O3 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
2,2-dichloro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
InChI-Schlüssel |
DUDPYHGWFFLHRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
102904-25-6 |
Synonyme |
1-(4-nitrophenyl)-2-dichloroacetamidoethane N-(2-(4-nitrophenethyl))dichloroacetamide NO2DCA PNO2DCAE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



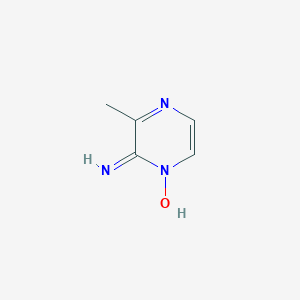
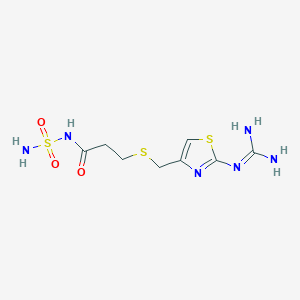
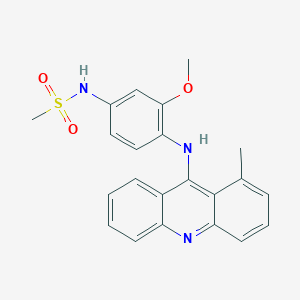
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
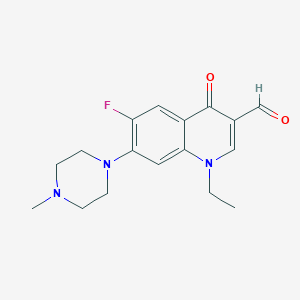
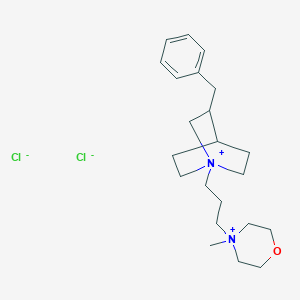
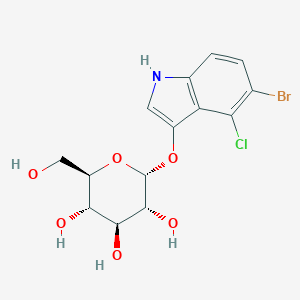
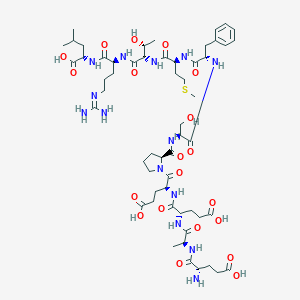
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
